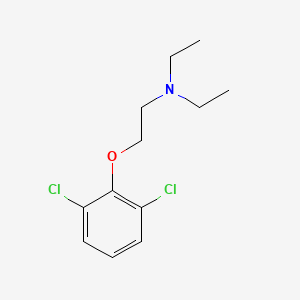![molecular formula C16H16N2O2 B5684627 N-[4-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5684627.png)
N-[4-(acetylamino)phenyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-3-methylbenzamide, commonly known as N-(4-Acetylphenyl)-3-methylbenzamide or N-Acetyl-3-methylbenzamide, is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and pharmacological applications.
Mechanism of Action
N-Acetyl-3-methylbenzamide exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2 activity, N-Acetyl-3-methylbenzamide reduces the production of prostaglandins and thereby exerts its anti-inflammatory and analgesic effects. In cancer cells, N-Acetyl-3-methylbenzamide induces apoptosis by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
N-Acetyl-3-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects in scientific research. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the migration and invasion of cancer cells, and induce cell cycle arrest and apoptosis in cancer cells. N-Acetyl-3-methylbenzamide has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
N-Acetyl-3-methylbenzamide has several advantages for lab experiments, including its ease of synthesis, low cost, and potential pharmacological activity. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and administration of N-Acetyl-3-methylbenzamide in lab experiments.
Future Directions
There are several future directions for research on N-Acetyl-3-methylbenzamide. One area of interest is the development of novel analogs that exhibit improved pharmacological activity and reduced toxicity. Another area of interest is the investigation of the potential synergistic effects of N-Acetyl-3-methylbenzamide with other pharmacological agents. Additionally, further research is needed to elucidate the precise mechanism of action of N-Acetyl-3-methylbenzamide and its potential therapeutic applications in various diseases.
Synthesis Methods
N-Acetyl-3-methylbenzamide can be synthesized using various methods, including the reaction of N-(4-Aminophenyl)-3-methylbenzamide with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Scientific Research Applications
The potential biological activity of N-Acetyl-3-methylbenzamide has been extensively studied in scientific research. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects. N-Acetyl-3-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also exhibits antitumor activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-3-5-13(10-11)16(20)18-15-8-6-14(7-9-15)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLRYCYVXDOGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)


![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2E)-3-phenylprop-2-enoyl]piperidin-3-yl}propanoic acid](/img/structure/B5684569.png)
![3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid](/img/structure/B5684576.png)

![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]pyrimidin-2-amine](/img/structure/B5684592.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5684594.png)
![2-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5684596.png)
![2-(4-chlorophenoxy)-N-[5-(dimethylamino)-2-methylphenyl]acetamide](/img/structure/B5684604.png)
![2-(cyclopropylmethyl)-9-(3-hydroxy-4-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684606.png)
![7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684625.png)